2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
Description
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core linked to a 3-methylimidazo[2,1-b]thiazole moiety via an ethoxy-substituted phenyl group. Its molecular formula is C₂₁H₁₉N₄O₂S, with a molecular weight of 397.47 g/mol. The compound’s structure combines a nicotinamide scaffold—known for NAD⁺/NADH cofactor interactions—with a heterocyclic imidazothiazole system, which is frequently associated with kinase inhibition, antimicrobial activity, and epigenetic modulation .
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-26-19-16(8-5-9-21-19)18(25)22-15-7-4-6-14(10-15)17-11-24-13(2)12-27-20(24)23-17/h4-12H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGLTILLKDGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as thiazole and imidazole derivatives, under specific conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted phenyl ring with the imidazo[2,1-b]thiazole core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s imidazo[2,1-b]thiazole core is shared with several pharmacologically active molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural Observations :
- Nicotinamide vs. Benzamide/Quinoxaline: The target compound’s nicotinamide group distinguishes it from SRT1720 (quinoxaline carboxamide) and Sirtuin Modulator 2 (methoxybenzamide). Nicotinamide derivatives often interact with NAD⁺-dependent enzymes like sirtuins or PARPs .
- Ethoxy Substituent : The ethoxy group may enhance solubility or modulate steric effects compared to methoxy (Sirtuin Modulator 2) or trifluoromethyl () analogs.
SIRT Modulation :
- SRT1720 : A well-studied SIRT1 agonist (EC₅₀ ~0.16 μM) that enhances mitochondrial biogenesis and improves glucose homeostasis. However, its activation mechanism has been debated due to assay artifacts involving fluorescent substrates .
- Notably, nicotinamide itself is a non-competitive SIRT inhibitor at high concentrations (IC₅₀ ~50–100 μM) .
Antimicrobial and Antiviral Activity :
- Imidazothiazole derivatives in (e.g., 2-[(6-methylbenzothiazol-2-yl)amino]nicotinamides) exhibit broad-spectrum antimicrobial activity (MIC 12.5–50 μg/mL against S. aureus and C. albicans). The target compound’s ethoxy group may alter membrane permeability or target affinity .
- Coumarin-imidazothiazole hybrids () inhibit parvovirus B19 replication, highlighting the scaffold’s versatility. The target compound’s nicotinamide group could shift activity toward metabolic or epigenetic targets .
Metabolic and Antitumor Effects :
- Sirtuin Modulator 2: Demonstrates antidiabetic and antitumor activity, likely via sirtuin-dependent pathways. The absence of a quinoxaline or piperazine group (vs. SRT1720) may reduce off-target effects .
- Butamisole : A veterinary anthelmintic, emphasizing how saturation of the imidazothiazole ring (tetrahydro vs. aromatic) shifts activity toward parasitic ion channels .
Biological Activity
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a synthetic compound belonging to the imidazothiazole class. Its complex structure, which includes an ethoxy group and a nicotinamide moiety, suggests potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and relevant studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Core : Cyclization of thiazole and imidazole derivatives.
- Substitution Reactions : Involves coupling the substituted phenyl ring with the imidazo[2,1-b]thiazole core using palladium-catalyzed cross-coupling reactions.
- Characterization : The compound is characterized by various spectroscopic methods to confirm its structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study synthesized a series of benzo[d]imidazo[2,1-b]thiazole compounds and evaluated their cytotoxicity on human breast cancer cells (MCF-7). Some derivatives showed inhibitory effects of up to 81% compared to tamoxifen .
- Another investigation into imidazo[2,1-b]thiazole derivatives reported potent antiproliferative activity against murine leukemia and human cervix carcinoma cells with IC50 values in the submicromolar range .
The anticancer activity is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .
Case Studies and Research Findings
Q & A
Q. How can cross-disciplinary methodologies (e.g., chemical engineering, biophysics) enhance research on this compound?
- Methodological Answer :
- Process Intensification : Use microreactors to optimize exothermic steps (e.g., cyclization) for scale-up .
- Single-Molecule Imaging : Employ TIRF microscopy to visualize target engagement in live cells .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
